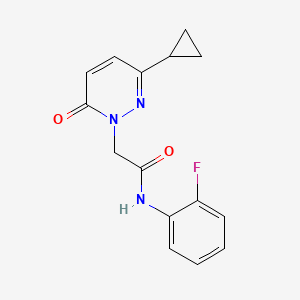
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide, also known as CP-690,550, is a synthetic compound that has been extensively researched for its potential therapeutic applications. It was initially developed as a treatment for autoimmune diseases, such as rheumatoid arthritis, but has also shown promise in other areas of medicine.
Scientific Research Applications
Synthesis and Derivative Research
- A general route for synthesizing a novel class of pyridazin-3-one derivatives, which may include structures similar to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide, has been established. This synthesis involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds, producing derivatives with potential for various applications (Ibrahim & Behbehani, 2014).
Spectroscopic and Quantum Mechanical Studies
- Spectroscopic and quantum mechanical studies have been conducted on similar compounds, analyzing their vibrational spectra and electronic properties. Such studies aid in understanding the molecular structure and potential applications of these compounds (Mary et al., 2020).
Thrombin Inhibition Potential
- Related compounds with 2-(2-chloro-6-fluorophenyl)acetamide structures have been identified as potent thrombin inhibitors. This suggests potential therapeutic applications in conditions where thrombin inhibition is beneficial (Lee et al., 2007).
Analgesic and Anti-inflammatory Activities
- Derivatives of pyridazinone, similar in structure to the compound , have been studied for their antinociceptive activities, with some showing greater potency than aspirin. This indicates potential use in pain management and anti-inflammatory applications (Doğruer et al., 2000).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Certain benzothiazolinone acetamide analogs, which may share structural similarities with 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide, have been evaluated for their photovoltaic efficiency and ligand-protein interactions. This suggests potential applications in solar energy technologies and biological systems (Yalcin et al., 2020).
properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-11-3-1-2-4-13(11)17-14(20)9-19-15(21)8-7-12(18-19)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWGONKDAVVVJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

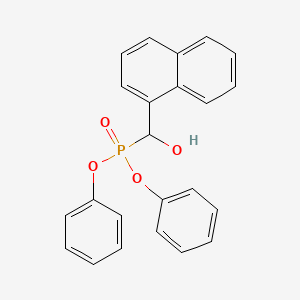

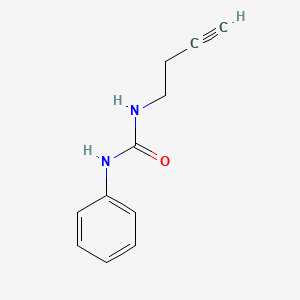
![N-(3-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413981.png)
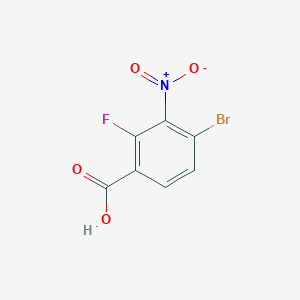
![4-Bromo-1-[[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2413984.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2413985.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2413986.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2413988.png)
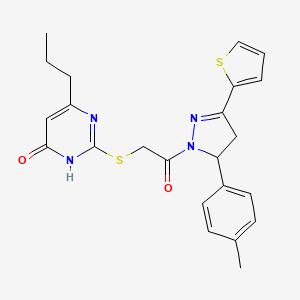
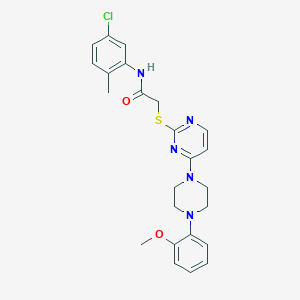
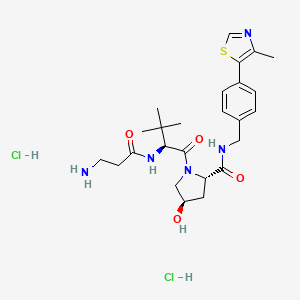

![7-((3,4-dimethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2413998.png)